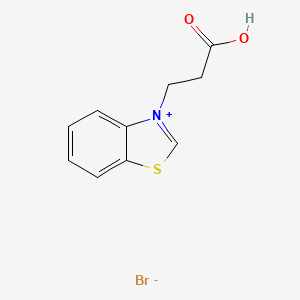

3-(2-Carboxyethyl)benzothiazolium bromide

Description

Contextual Significance of Benzothiazolium Salts in Advanced Materials and Chemical Research

Benzothiazolium salts are not mere chemical curiosities; they are versatile entities with established and emerging roles in several scientific domains. Their inherent chemical stability and unique electronic properties make them valuable building blocks. In materials science, these salts are integral to the design of nonlinear optical (NLO) materials, which have applications in optical data storage and telecommunications. The push-pull electronic nature of certain substituted benzothiazolium dyes leads to large hyperpolarizability values, a key characteristic for NLO activity. nih.gov

In synthetic organic chemistry, benzothiazolium salts serve as crucial reagents and intermediates. They have been developed as effective reagents for complex chemical transformations, such as the deoxygenative perfluoroalkylthiolation of alcohols, providing pathways to novel fluorinated compounds. nih.govbeilstein-journals.orgbeilstein-journals.org This process avoids the often necessary pre-functionalization of substrates, showcasing the salts' utility in streamlining synthetic routes. nih.govbeilstein-journals.org Furthermore, their reactivity is utilized in various cycloaddition and condensation reactions, highlighting their versatility as synthetic intermediates. thieme-connect.de The ability to functionalize alcohols via benzothiazolium salt derivatives presents an alternative activation strategy in cross-coupling reactions.

Role of Carboxylic Acid Functionalization in Benzothiazolium Derivatives

The introduction of a carboxylic acid group onto the benzothiazolium scaffold, as seen in 3-(2-Carboxyethyl)benzothiazolium bromide, imparts specific and influential characteristics to the molecule. This functional group significantly alters the compound's physical and chemical properties.

Primarily, the carboxylic acid moiety enhances polarity and can increase solubility in polar solvents, a crucial factor for various applications and for facilitating reactions in aqueous or protic media. More importantly, it provides a reactive handle for further molecular engineering. The carboxyl group can be readily converted into esters, amides, or other derivatives, allowing the benzothiazolium core to be tethered to other molecules, polymers, or surfaces. researchgate.net This capability is fundamental for creating more complex architectures, such as prodrugs in medicinal chemistry or specialized dyes and sensors. The synthesis of related compounds often involves the reaction of a benzothiazole (B30560) with an appropriate halo-carboxylic acid, such as 3-bromopropionic acid, directly incorporating this functional group. researchgate.net

Scope of Academic Research on this compound

Direct academic research focused exclusively on this compound is notably limited in publicly accessible literature. Chemical databases confirm its structure but often lack associated research publications. uni.lu

However, significant academic inquiry has been directed toward very closely related analogues. A key example is N-(carboxyethyl)-2-methylbenzothiazolium bromide, which differs only by a methyl group at the 2-position of the benzothiazole ring. Research on this compound has included its synthesis via the condensation of 2-methylbenzothiazole (B86508) and 3-bromopropionic acid under solvent-free conditions, achieving excellent yields. researchgate.net The structural characterization of this analogue has been thoroughly performed using Fourier-transform infrared spectroscopy (FTIR), proton and carbon nuclear magnetic resonance (¹H NMR, ¹³C NMR), and single-crystal X-ray diffraction analysis. researchgate.net Furthermore, its molecular structure has been optimized and analyzed using Density Functional Theory (DFT) calculations, providing a comparison between experimental and theoretical geometric parameters and vibrational spectra. researchgate.net This body of work on a closely related structure provides a strong indication of the types of fundamental characterization and computational studies that are relevant to the broader class of carboxy-functionalized benzothiazolium salts.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀BrNO₂S |

| Monoisotopic Mass | 286.96156 Da |

| SMILES | C1=CC=C2C(=C1)[N+]1=CS/C(=C/1)/CCC(=O)O.[Br-] |

| InChIKey | YPSFPLNMGAJXHB-UHFFFAOYSA-M |

Data sourced from PubChemLite. uni.lu

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

91626-39-0 |

|---|---|

Molecular Formula |

C10H10BrNO2S |

Molecular Weight |

288.16 g/mol |

IUPAC Name |

3-(1,3-benzothiazol-3-ium-3-yl)propanoic acid;bromide |

InChI |

InChI=1S/C10H9NO2S.BrH/c12-10(13)5-6-11-7-14-9-4-2-1-3-8(9)11;/h1-4,7H,5-6H2;1H |

InChI Key |

VWUPNRBJTZOTOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)[N+](=CS2)CCC(=O)O.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways for Benzothiazolium Salts

The creation of benzothiazolium salts is a cornerstone of heterocyclic chemistry, with applications ranging from reagents in organic synthesis to precursors for ionic liquids. researchgate.netnih.gov The benzothiazole (B30560) ring system, an electron-rich aromatic heterocycle, is amenable to various modifications, particularly at the nitrogen and C-2 positions. nih.gov

A primary and well-established method for synthesizing N-substituted benzothiazolium salts is through the direct N-alkylation of a benzothiazole precursor. nih.govgaacademy.org This reaction is a type of condensation, specifically a quaternization reaction, where the lone pair of electrons on the nitrogen atom of the thiazole (B1198619) ring attacks an electrophilic carbon atom of an alkylating agent, typically an alkyl halide.

This process forms a new carbon-nitrogen bond, resulting in a positively charged quaternary ammonium (B1175870) salt. The reactivity of the alkyl halides used as the alkylating agent generally increases in the order of R-Cl < R-Br < R-I. researchgate.net This method is versatile, allowing for the introduction of a wide array of functional groups onto the benzothiazole nitrogen, thereby tuning the molecule's physical and chemical properties. nih.gov

The synthesis of 3-(2-Carboxyethyl)benzothiazolium bromide is a direct application of the N-alkylation strategy. In this specific pathway, 2-methylbenzothiazole (B86508) serves as the nucleophilic benzothiazole core, and 3-bromopropionic acid acts as the alkylating agent.

The nitrogen atom of the 2-methylbenzothiazole attacks the carbon atom adjacent to the bromine in 3-bromopropionic acid. This nucleophilic substitution reaction results in the formation of the C-N bond and the displacement of the bromide ion, which becomes the counter-ion in the resulting salt. The final product is a benzothiazolium cation functionalized with a 2-carboxyethyl group at the 3-position. The structure of the resulting compound is confirmed by its molecular formula, C₁₀H₁₀NO₂S, and its systematic name, 3-(1,3-benzothiazol-3-ium-3-yl)propanoic acid. uni.lu

Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of benzothiazolium salts while minimizing reaction times and energy consumption. Key variables include temperature, solvent choice, and the nature of the reactants.

A significant strategy for both yield enhancement and green chemistry is the adoption of solvent-free, or neat, reaction conditions. researchgate.netresearchgate.netdoaj.org By eliminating the solvent, reactants are present at their highest possible concentration, which can lead to increased reaction rates and often simpler product isolation procedures.

In a study on the solvent-free synthesis of various N-alkylbenzothiazolium salts via condensation with alkyl iodides, researchers optimized reaction times and temperatures to achieve high yields. researchgate.net This approach demonstrates a robust and efficient pathway that can be applied to the synthesis of related compounds like this compound. The findings from this research highlight how adjusting conditions can dramatically impact the efficiency of the synthesis.

Table 1: Optimized Conditions for Solvent-Free Synthesis of N-Alkylbenzothiazolium Iodide Salts researchgate.net

| Alkyl Group (R) | Temperature (°C) | Time (h) | Yield (%) |

| Methyl | 100 | 18 | 98 |

| Ethyl | 100 | 24 | 98 |

| Propyl | 110 | 24 | 99 |

| Isopropyl | 120 | 48 | 98 |

| Butyl | 120 | 24 | 99 |

| Pentyl | 120 | 24 | 99 |

| Hexyl | 120 | 24 | 98 |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 3-(2-Carboxyethyl)-2-methylbenzothiazolium bromide, both ¹H and ¹³C NMR analyses provide critical data for assigning the positions of hydrogen and carbon atoms, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-(2-Carboxyethyl)-2-methylbenzothiazolium bromide is expected to reveal distinct signals corresponding to the protons on the benzothiazolium ring and the carboxyethyl side chain. The aromatic region would typically display a complex multiplet pattern for the four protons on the fused benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the positively charged quaternary nitrogen and the anisotropic effect of the ring system.

The ethyl group protons would appear as two distinct triplets in the aliphatic region of the spectrum. The methylene (B1212753) group adjacent to the positively charged nitrogen (N-CH₂) is expected to be deshielded and resonate at a lower field compared to the methylene group adjacent to the carbonyl group (CH₂-COOH). The carboxylic acid proton (-COOH) would likely appear as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

While the full experimental spectrum for the title compound is not publicly available, data from the closely related compound, 3-(2-Hydroxyethyl)-2-methylbenzothiazolium bromide, provides insight into the expected signals for the core structure. mdpi.comresearchgate.net

Table 1: Illustrative ¹H NMR Data for the Benzothiazolium Core (Based on data for the 3-(2-hydroxyethyl) analogue) mdpi.comresearchgate.net

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 7.80 - 8.47 | Multiplet (m) | ~ 7.6 - 8.3 |

| N-CH₂- | ~ 4.90 | Triplet (t) | ~ 5.0 |

| C-CH₃ | ~ 3.24 | Singlet (s) | N/A |

Note: The signal for the -CH₂COOH group in the title compound would replace the -CH₂OH signal of the analogue and is expected to appear as a triplet at approximately 2.8-3.2 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For 3-(2-Carboxyethyl)-2-methylbenzothiazolium bromide, distinct signals are anticipated for the carbonyl carbon, the carbons of the benzothiazolium ring, and the aliphatic carbons of the ethyl side chain. The carbon atom of the carbonyl group (C=O) is characteristically found at the downfield end of the spectrum (~170-180 ppm). The quaternary carbon of the thiazolium ring (N=C-S) is also significantly deshielded. mdpi.com

The aromatic carbons of the benzothiazole (B30560) ring typically resonate in the 115-145 ppm range. The carbons of the ethyl side chain (N-CH₂ and CH₂-COOH) and the methyl group (C-CH₃) would appear in the upfield region of the spectrum.

Table 2: Illustrative ¹³C NMR Data for the Benzothiazolium Core (Based on data for the 3-(2-hydroxyethyl) analogue) mdpi.comresearchgate.net

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| N=C-S | ~ 178.0 |

| Aromatic C (quaternary) | ~ 129.2, ~ 141.1 |

| Aromatic CH | ~ 117.1, ~ 124.6, ~ 128.0, ~ 129.0 |

| N-CH₂- | ~ 52.0 |

| C-CH₃ | ~ 17.4 |

Note: The signals for the -CH₂COOH group in the title compound would differ from the analogue and are expected at approximately 30-35 ppm for the CH₂ and ~172 ppm for the COOH carbon.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 3-(2-Carboxyethyl)-2-methylbenzothiazolium bromide is dominated by absorptions corresponding to its key functional groups. A strong, broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid will produce a very strong and sharp band around 1700-1725 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methyl groups are found just below 3000 cm⁻¹. The C=N stretching of the thiazolium ring and the aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. Fingerprint region analysis below 1400 cm⁻¹ would reveal complex vibrations, including C-N and C-S stretches, which are characteristic of the benzothiazole core. The synthesis and characterization of the compound by FTIR have been confirmed in the literature. mdpi.com

Table 3: Expected Characteristic FTIR Absorption Bands

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=N / C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch / O-H Bend | 1210 - 1440 | Medium |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FTIR. While no specific experimental FT-Raman data for 3-(2-Carboxyethyl)-2-methylbenzothiazolium bromide is readily available in the surveyed literature, its theoretical application would be valuable. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would be an excellent technique for probing the vibrations of the aromatic ring system and the C-S bond within the thiazole (B1198619) ring, which often give weak signals in FTIR. The symmetric stretching of the C=C bonds in the benzene ring would be expected to produce strong Raman signals.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. Research has confirmed that 3-(2-Carboxyethyl)-2-methylbenzothiazolium bromide has been successfully crystallized and its structure determined by this method. mdpi.com

The analysis indicates that the compound crystallizes in the triclinic space group P-1. mdpi.com This centrosymmetric space group implies that the asymmetric unit contains one molecule of the compound, with the entire unit cell being generated by inversion symmetry. The cell parameters define the dimensions and angles of the unit cell, providing a fundamental description of the crystalline lattice.

Table 4: Crystal Data and Structure Refinement Parameters mdpi.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.6554(3) |

| b (Å) | 8.9811(3) |

| c (Å) | 9.3168(3) |

| α (°) | 61.237(1) |

| β (°) | 71.240(1) |

| γ (°) | 72.675(1) |

| Z | 2 |

Single Crystal X-ray Diffraction (SCXRD) Analysis

No published single crystal X-ray diffraction data for 3-(2-Carboxyethyl)benzothiazolium bromide could be located. This analytical technique is crucial for determining the three-dimensional arrangement of atoms within a crystal lattice, providing definitive information on bond lengths, bond angles, and conformational details.

Determination of Crystal System, Space Group, and Unit Cell Parameters

As a direct result of the absence of SCXRD data, the fundamental crystallographic parameters for this compound have not been determined. These parameters, which include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ), are essential for a complete structural description of a crystalline solid.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has proven to be a powerful tool for examining the intricacies of 3-(2-Carboxyethyl)benzothiazolium bromide at the molecular level. These studies provide a foundational understanding of the compound's geometry, vibrational behavior, and electronic nature.

The most stable three-dimensional arrangement of this compound has been determined through geometry optimization calculations. Using the B3LYP functional with the 6-311G++(d,p) basis set, researchers have established the optimized molecular structure. This level of theory is widely recognized for its accuracy in predicting the geometric parameters of organic molecules.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles) for this compound using B3LYP/6-311G++(d,p)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C7-S1 | 1.751 |

| Bond Length | S1-C2 | 1.865 |

| Bond Length | N3-C2 | 1.485 |

| Bond Length | N3-C4 | 1.396 |

| Bond Length | C=O (Carboxyl) | 1.213 |

| Bond Angle | C7-S1-C2 | 89.8 |

| Bond Angle | S1-C2-N3 | 114.3 |

| Bond Angle | C2-N3-C4 | 109.5 |

Data sourced from a comprehensive computational study.

Theoretical vibrational spectra, calculated using the same B3LYP/6-311G++(d,p) level of theory, provide a detailed map of the compound's vibrational modes. These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds.

A significant aspect of this research is the comparison of the theoretical spectrum with experimentally obtained Fourier-transform infrared (FT-IR) and Raman spectra. This comparison allows for a definitive assignment of the observed spectral bands to their corresponding vibrational modes. For example, the characteristic vibrational frequency for the C=O stretch of the carboxylic acid group is predicted and observed at a specific wavenumber, confirming the functional group's presence and electronic environment. Similarly, vibrations associated with the C=N bond and the aromatic C-H bonds of the benzene (B151609) ring are identified and assigned.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic transitions and chemical reactivity. For this compound, the energy and spatial distribution of these orbitals have been calculated.

The HOMO is primarily localized on the electron-rich benzothiazole (B30560) ring system, indicating this region is the most likely site for electrophilic attack. Conversely, the LUMO is also distributed across the benzothiazole moiety, suggesting it can act as an electron acceptor. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. A smaller energy gap suggests that the molecule can be more easily excited. The calculated HOMO-LUMO gap for this compound provides insight into its potential for charge transfer interactions.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.04 |

| LUMO | -3.51 |

| Energy Gap (ΔE) | 3.53 |

Values obtained from DFT calculations at the B3LYP/6-311G++(d,p) level.

The distribution of electron density within the this compound molecule has been analyzed using methods such as Natural Bond Orbital (NBO) analysis. This analysis provides a picture of the charge distribution and identifies significant charge transfer interactions within the molecule.

Advanced Quantum Chemical Approaches for Molecular Interactions

Beyond standard DFT calculations, more advanced theoretical methods can be employed to probe the subtler aspects of molecular interactions.

The Atoms in Molecules (AIM) theory has been applied to analyze the electron density topology of this compound. This method allows for the identification and characterization of intramolecular interactions, such as hydrogen bonds.

Natural Bond Orbital (NBO) Analysis for Stability and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in a molecule, providing a detailed picture of chemical bonding and electron delocalization. uni-muenchen.dewikipedia.org This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org Deviations from this idealized Lewis structure, indicated by interactions between filled (donor) and empty (acceptor) orbitals, reveal the extent of electron delocalization, which contributes significantly to the molecule's stability. scirp.orguni-muenchen.de

The stability arising from these delocalization events is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a stronger interaction between the donor and acceptor orbitals, indicating greater electron delocalization and a more stable system. scirp.orgscirp.org

In the context of the benzothiazolium core of this compound, significant electron delocalization is expected. Studies on various benzothiazole derivatives consistently show strong hyperconjugative interactions. scirp.orgscirp.org The primary delocalizations involve the lone pairs of the nitrogen and sulfur atoms and the π-electrons of the benzene ring interacting with the antibonding orbitals (π* and σ*) of the fused ring system.

For instance, in a theoretical study of benzothiazole derivatives, the following types of stabilizing interactions were identified, which are expected to be present in this compound as well. scirp.orgscirp.org

Table 1: Representative Donor-Acceptor Interactions and Stabilization Energies (E(2)) from NBO Analysis of Benzothiazole Derivatives. scirp.orgscirp.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π(C-C) of Benzene Ring | π(C-N) of Thiazole (B1198619) Ring | High | Intramolecular charge transfer |

| Lone Pair (N) | σ(C-S) | Moderate | Hyperconjugation |

| Lone Pair (S) | σ(C-N) | Moderate | Hyperconjugation |

| π(C=N) | π(C-C) of Benzene Ring | High | Conjugation |

Note: The specific E(2) values are dependent on the exact molecular structure and the level of theory used in the calculation. The table presents a generalized view based on studies of related compounds.

Reactivity Descriptors and Electrophilic/Nucleophilic Sites Identification

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide quantitative measures of a molecule's reactivity. mdpi.comnbu.edu.sa These descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

HOMO and LUMO Energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap (ΔE) generally implies higher reactivity. mdpi.comnbu.edu.sa

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): This measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. nbu.edu.sa

Global Electrophilicity Index (ω): This index quantifies the electrophilic power of a molecule. It is calculated as ω = μ² / (2η).

For benzothiazole derivatives, these descriptors have been calculated using Density Functional Theory (DFT). mdpi.comnbu.edu.saresearchgate.net The presence of the electron-withdrawing carboxyethyl group and the positive charge on the benzothiazolium ring in this compound are expected to lower the HOMO and LUMO energies compared to neutral benzothiazole. The positive charge, in particular, will significantly increase the electrophilicity of the molecule.

Table 2: Calculated Reactivity Descriptors for Representative Benzothiazole Derivatives. mdpi.comnbu.edu.sa

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Chemical Hardness (η) | Global Electrophilicity (ω) |

| Benzothiazole | -6.5 | -1.2 | 5.3 | 2.65 | High |

| 2-Amino-benzothiazole | -5.8 | -0.9 | 4.9 | 2.45 | Moderate |

| 2-Methyl-benzothiazole | -6.2 | -1.1 | 5.1 | 2.55 | High |

Note: These values are illustrative and taken from studies on different derivatives. The exact values for this compound would require a specific calculation.

Local reactivity descriptors, such as the Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.net For the benzothiazolium cation, the C2 carbon atom of the thiazole ring is known to be highly electrophilic due to the adjacent positively charged nitrogen and the sulfur atom. researchgate.net Therefore, it is the most probable site for a nucleophilic attack. The benzene part of the ring system, particularly the carbon atoms, and the oxygen atoms of the carboxyl group would be the primary nucleophilic sites, susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping and its Correlation with Reactivity

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. scirp.orgresearchgate.net The MEP surface is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential. researchgate.netresearchgate.net

For this compound, the MEP map is expected to show distinct regions of positive and negative potential that correlate with its reactivity.

Positive Potential (Blue Region): A strong positive potential would be concentrated around the hydrogen atoms of the benzene ring and, most significantly, around the C2 carbon and the hydrogen attached to it (if present) in the thiazolium ring. This high positive potential confirms the C2 position as the primary site for nucleophilic attack. The entire benzothiazolium ring system will carry a degree of positive potential due to the formal positive charge on the nitrogen.

Negative Potential (Red Region): The most negative potential will be located around the oxygen atoms of the carboxyl group (-COOH). This indicates that these oxygen atoms are the most likely sites for an electrophilic attack or for forming hydrogen bonds. The sulfur atom in the thiazole ring may also exhibit a region of slightly negative potential. scirp.org

Studies on related benzothiazole derivatives confirm this general pattern. For instance, MEP maps of substituted benzothiazoles clearly show the localization of negative potential on heteroatoms and positive potential on the ring hydrogen atoms. scirp.orgresearchgate.net The introduction of the carboxyethyl group at the N3 position will further influence the charge distribution, with the carboxyl group being a prominent electron-rich region.

Reaction Chemistry and Mechanistic Exploration of Benzothiazolium Moiety

General Reactivity Profiles of Benzothiazolium Salts

Benzothiazolium salts are versatile reagents in organic synthesis, characterized by a reactive C-2 position and the ability to act as precursors for various heterocyclic systems. Their reactivity is largely dictated by the electrophilicity of the C-2 carbon and the acidity of protons on substituents at this position.

Research has shown that benzothiazolium salts can participate in a range of chemical transformations. For instance, they have been employed as reagents for the deoxygenative perfluoroalkylthiolation of alcohols. In these reactions, the benzothiazolium salt acts as an activator for the alcohol, facilitating nucleophilic substitution. Furthermore, the reduction of 2-substituted 3-methylbenzothiazolium salts can lead to the formation of dimers, highlighting the ability of the benzothiazolium ring to undergo single-electron transfer processes.

The reactivity of the C-2 position is a key feature of benzothiazolium salts. The positive charge on the nitrogen atom enhances the acidity of the protons on a C-2 alkyl substituent, typically a methyl group, making it susceptible to deprotonation by a base. This generates a reactive intermediate, an ylide or a carbene, which can then participate in various subsequent reactions.

Condensation Reactions Involving the C-2 Position of the Benzothiazolium Ring

The acidic nature of the C-2 methyl or methylene (B1212753) protons in 3-alkylbenzothiazolium salts is a cornerstone of their reactivity, enabling their participation in various condensation reactions. This reactivity is significantly enhanced by the electron-withdrawing nature of the quaternized benzothiazolium ring system.

Knoevenagel Condensation for Styryl Dye Formation

A prominent example of the reactivity of the C-2 methyl group is the Knoevenagel condensation with aromatic aldehydes to form styryl dyes, also known as hemicyanine dyes. jetir.orgresearchgate.netnih.govsemanticscholar.org This reaction is a classic and widely used method for the synthesis of this important class of chromophores. researchgate.netnih.govsemanticscholar.org

The mechanism of the Knoevenagel condensation in this context involves the initial deprotonation of the C-2 methyl group of the 3-alkylbenzothiazolium salt by a base, typically a weak organic base such as piperidine (B6355638) or triethylamine. semanticscholar.orgwikipedia.orgsigmaaldrich.com This generates a highly nucleophilic enamine-like intermediate. This intermediate then undergoes a nucleophilic attack on the carbonyl carbon of an aromatic aldehyde. The subsequent elimination of a water molecule from the resulting aldol-type adduct yields the final styryl dye, which is characterized by an extended π-conjugated system responsible for its color. wikipedia.orgsigmaaldrich.com

The general scheme for the Knoevenagel condensation is as follows:

Scheme 1: General Knoevenagel Condensation for Styryl Dye Formation

In this reaction, the 2-methyl-3-substituted benzothiazolium salt reacts with an aromatic aldehyde in the presence of a base to yield a styryl dye.

The synthesis of styryl dyes from 2-methyl-3-ethylbenzothiazolium iodide and various substituted benzaldehydes has been reported, demonstrating the versatility of this reaction. nih.gov The photophysical properties of the resulting dyes are highly dependent on the nature of the substituents on the aromatic aldehyde. nih.gov For 3-(2-Carboxyethyl)benzothiazolium bromide, the presence of the carboxylic acid functionality could potentially influence the reaction conditions and the properties of the resulting styryl dye.

Cycloaddition Reactions of Benzothiazoles and Potential with this compound

Benzothiazolium salts can serve as precursors to benzothiazolium ylides, which are valuable 1,3-dipoles for cycloaddition reactions. nih.govresearchgate.netresearchgate.net These reactions provide a powerful tool for the construction of complex, fused heterocyclic systems.

The in-situ generation of a benzothiazolium ylide from the corresponding benzothiazolium salt is typically achieved by treatment with a base. This ylide can then react with a variety of dipolarophiles, such as alkenes and alkynes, in a [3+2] cycloaddition manner. nih.govresearchgate.netresearchgate.netwikipedia.orgnih.gov This reaction, often referred to as a 1,3-dipolar cycloaddition, leads to the formation of a five-membered ring fused to the benzothiazole (B30560) core. wikipedia.orgnih.gov

A significant application of this methodology is the synthesis of pyrrolo[2,1-b]thiazole derivatives. nih.govresearchgate.net The reaction of a 3-substituted benzothiazolium salt with a suitable dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in the presence of a base can yield these fused heterocyclic structures. The reaction proceeds through the formation of a benzothiazolium ylide, which then undergoes cycloaddition with the alkyne.

Scheme 2: General [3+2] Cycloaddition of a Benzothiazolium Ylide

In this scheme, the benzothiazolium salt is deprotonated to form a ylide, which then reacts with a dipolarophile in a [3+2] cycloaddition.

Theoretical studies on the [3+2] cycloaddition reaction of N-(p-methylphenacyl)benzothiazolium ylide with a nitroalkene have suggested a stepwise mechanism. researchgate.net The reaction of in-situ generated heteroaromatic N-ylides from N-phenacylbenzothiazolium bromides with electron-deficient olefins has also been shown to produce fused polycyclic compounds. researchgate.net

Given this reactivity, it is highly probable that this compound could participate in similar cycloaddition reactions. The generation of the corresponding ylide would allow for its reaction with various dipolarophiles to synthesize novel pyrrolo[2,1-b]thiazole derivatives bearing a carboxyethyl group at the nitrogen atom. This functional group could then be available for further synthetic modifications.

Ligand-Metal Interactions and Coordination Chemistry of Benzothiazole Derivatives

The benzothiazole nucleus contains both nitrogen and sulfur atoms, which can act as potential donor sites for coordination with metal ions. qu.edu.iqmdpi.compnrjournal.com The coordination chemistry of benzothiazole derivatives is a rich and expanding field, with applications in catalysis, materials science, and medicinal chemistry.

Benzothiazole and its derivatives can act as ligands, forming stable complexes with a variety of transition metals. qu.edu.iqmdpi.compnrjournal.comresearchgate.net The coordination can occur through the endocyclic nitrogen atom, the sulfur atom, or through substituents attached to the benzothiazole ring. For instance, 2-aminobenzothiazole (B30445) derivatives can coordinate to metal centers through the endocyclic nitrogen and the exocyclic amino group. mdpi.com

The introduction of a carboxylic acid functionality, as in this compound, provides an additional coordination site through the carboxylate group. Carboxylic acid derivatives of heterocyclic compounds are well-known to act as versatile ligands. For example, 2-amino acetic acid-6-methoxy benzothiazole has been used as a chelating ligand for various metal ions. researchgate.net

Design and Synthesis of Functionalized Benzothiazolium Derivatives and Analogs

Synthesis of Hemicyanine Dyes Incorporating the 3-(2-Carboxyethyl)benzothiazolium Group

The synthesis of hemicyanine dyes featuring the 3-(2-carboxyethyl)benzothiazolium moiety is most commonly achieved through the Knoevenagel condensation. researchgate.net This reaction involves the condensation of an active methylene (B1212753) compound, in this case, the quaternized 2-methyl group of N-(carboxyethyl)-2-methylbenzothiazolium bromide, with an aromatic aldehyde in the presence of a basic catalyst. researchgate.netjetir.orgmdpi.com

The general synthetic route commences with the preparation of the benzothiazolium salt itself. This is typically accomplished by the condensation of 2-methylbenzothiazole (B86508) with 3-bromopropionic acid, often under solvent-free conditions, to yield N-(carboxyethyl)-2-methylbenzothiazolium bromide in excellent yields. researchgate.net Subsequently, this salt is reacted with a p-substituted aromatic aldehyde in a suitable solvent mixture, such as ethanol (B145695) and dimethylformamide (DMF), with a catalytic amount of a base like piperidine (B6355638) to facilitate the condensation. jetir.org The resulting hemicyanine dyes, which possess a donor-π-acceptor (D-π-A) structure, are then purified, often by recrystallization. jetir.org The choice of the aromatic aldehyde allows for the fine-tuning of the dye's electronic and optical properties.

A series of hemicyanine dyes have been synthesized using this methodology, incorporating various electron-donating and electron-withdrawing substituents on the phenyl ring of the styryl moiety. researchgate.net

Development of Styrylbenzothiazolium Derivatives

Styrylbenzothiazolium derivatives are a prominent class of dyes synthesized from 3-(2-carboxyethyl)benzothiazolium bromide. These compounds are characterized by a styryl group at the 2-position of the benzothiazolium core. The synthesis of these derivatives follows the same Knoevenagel condensation pathway described for hemicyanine dyes, where N-(carboxyethyl)-2-methylbenzothiazolium bromide is reacted with a variety of aromatic aldehydes. researchgate.netmdpi.comresearchgate.net

The development of these derivatives is driven by the desire to create fluorescent probes and sensitizers with tailored properties. For instance, the introduction of different substituents on the aromatic aldehyde can modulate the intramolecular charge transfer (ICT) characteristics of the dye, which in turn influences its photophysical properties. researchgate.net The carboxyethyl group plays a crucial role in these systems, not only by providing a handle for further functionalization or bioconjugation but also by influencing the dye's solubility and aggregation behavior in aqueous environments. researchgate.net One notable example is the synthesis of 3-(2-Carboxyethyl)-2-[4-(dimethylamino)styryl]benzothiazolium iodide, which has demonstrated utility as a sensitizer (B1316253) in flexible zinc oxide solar cells. researchgate.net

Strategies for Introducing Carboxyethyl Functionality onto the Benzothiazole (B30560) Core

The primary strategy for introducing the carboxyethyl functionality onto the benzothiazole core to produce the precursor for the aforementioned dyes is through the N-alkylation of a 2-substituted benzothiazole. The most direct method involves the reaction of 2-methylbenzothiazole with a 3-halopropionic acid, typically 3-bromopropionic acid. researchgate.net

This quaternization reaction is a type of nucleophilic substitution where the nitrogen atom of the benzothiazole ring attacks the electrophilic carbon of the alkyl halide. The reaction is often carried out by heating the two reactants together, sometimes without a solvent, which can lead to high yields of the desired N-(carboxyethyl)-2-methylbenzothiazolium bromide. researchgate.net The presence of the methyl group at the 2-position is critical as its protons become sufficiently acidic upon quaternization to participate in subsequent Knoevenagel condensation reactions for the synthesis of styryl and hemicyanine dyes.

Structure-Property Relationships in Functionalized Benzothiazolium Systems

The systematic modification of the chemical structure of benzothiazolium derivatives allows for a detailed investigation of the relationships between their molecular architecture and their resulting properties.

Influence of Structural Modifications on Optical Properties (e.g., UV/Vis Absorption, Fluorescence Emission)

The optical properties of hemicyanine and styrylbenzothiazolium dyes derived from this compound are highly dependent on their molecular structure. The absorption and emission maxima are particularly sensitive to the nature of the substituent on the aromatic ring of the styryl moiety. researchgate.net

Generally, increasing the electron-donating strength of the substituent leads to a bathochromic (red) shift in both the absorption and emission spectra. This is attributed to a more efficient intramolecular charge transfer (ICT) from the donor part (the substituted phenyl ring) to the acceptor part (the benzothiazolium nucleus) of the molecule. researchgate.net The carboxyethyl group itself has been shown to have a beneficial impact on the molar extinction coefficient. researchgate.net The absorption and emission wavelengths for a series of these dyes typically fall within the range of 520–620 nm. researchgate.net

Optical Properties of Selected 3-(2-Carboxyethyl)benzothiazolium Hemicyanine Dyes

| Substituent on Phenyl Ring | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Reference |

|---|---|---|---|

| -H | ~520-540 | Not Reported | researchgate.net |

| -OCH3 | ~540-560 | ~580-600 | researchgate.net |

| -N(CH3)2 | ~560-580 | ~600-620 | researchgate.netresearchgate.net |

Studies on Aggregation and Photostability of Derivatives

A significant advantage of incorporating the carboxyethyl group into benzothiazolium dyes is the reduction of aggregation in aqueous solutions. researchgate.net Aggregation is a common issue with planar dye molecules, which can lead to quenching of fluorescence and altered spectral properties. The hydrophilic nature of the carboxylic acid group helps to disrupt intermolecular π-π stacking interactions, thereby favoring the monomeric form of the dye in solution. researchgate.net

Furthermore, the introduction of the carboxyethyl group has been found to improve the photostability of these dyes compared to their simple N-alkyl counterparts. researchgate.net Enhanced photostability is crucial for applications that involve prolonged exposure to light, such as in fluorescence microscopy and photodynamic therapy. Fluorination of hemicyanine dyes has also been shown to increase photostability. nih.gov

Two-Photon Absorption (TPA) Characteristics and Structure-TPA Relationships

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic excitation that would typically require a single photon of twice the energy. rsc.org This phenomenon is highly desirable for applications such as two-photon fluorescence microscopy, which offers advantages like deeper tissue penetration and reduced photodamage. nih.gov

For hemicyanine and related D-π-A dyes, the TPA cross-section (δ) is strongly influenced by the molecular structure. Extending the π-conjugation length and enhancing the intramolecular charge transfer generally leads to larger TPA cross-sections. While specific TPA data for derivatives of "this compound" are not extensively reported, studies on analogous hemicyanine and squaraine dyes provide valuable insights. For instance, modifying the donor and acceptor moieties and the π-bridge can significantly modulate the TPA response. rsc.orgrsc.org Hemicyanine dyes are known to possess good two-photon cross-sections, with their two-photon absorbance spectra typically appearing at approximately twice the wavelength of their one-photon spectra. nih.gov The design of molecules with large TPA cross-sections often involves creating a symmetrical charge distribution in the ground state and a more significant charge separation in the excited state.

General Structure-TPA Relationships in D-π-A Dyes

| Structural Modification | Effect on TPA Cross-Section (δ) | Reference |

|---|---|---|

| Increased π-conjugation length | Generally increases δ | rsc.org |

| Stronger electron donor/acceptor groups | Generally increases δ | rsc.org |

| Introduction of non-conjugated donor/acceptor groups | Can modulate δ through local electric field effects | rsc.org |

| Planarization of the molecular core | Enhances π-framework and can increase δ | rsc.org |

Advanced Applications in Chemical Sciences and Materials Research

Future Research Directions and Emerging Areas

Development of Novel Synthetic Methodologies with Enhanced Sustainability

Future synthetic research will prioritize the development of environmentally benign and efficient methods for the production of 3-(2-Carboxyethyl)benzothiazolium bromide. The principles of green chemistry are central to this endeavor, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. eresearchco.comresearchgate.net Key areas of exploration include the use of alternative energy sources and novel catalytic systems.

Microwave-assisted synthesis, for instance, offers a promising route to accelerate reaction times and improve yields compared to conventional heating methods. rsc.org Another area of focus is the application of mechanochemistry, specifically ball milling, which can facilitate solvent-free reactions, thereby reducing the environmental impact of organic solvents. tandfonline.com Research is also expected to explore the use of green solvents, such as water or ionic liquids, which are non-toxic and readily available, as reaction media for the synthesis of benzothiazolium salts. nih.gov The development of reusable heterogeneous catalysts is another critical direction, aiming to simplify product purification and reduce waste. rsc.orgnih.gov

Advanced Spectroscopic and In Situ Characterization Techniques

A deeper understanding of the structure, dynamics, and reactivity of this compound will be achieved through the application of advanced spectroscopic and characterization techniques. While standard techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry will continue to be vital for routine characterization, future research will increasingly employ more sophisticated methods. frontiersin.orgacs.orgipb.pt

In situ NMR spectroscopy, for example, will be instrumental in monitoring reaction kinetics and identifying transient intermediates in real-time, providing invaluable mechanistic insights into both the synthesis and application of the compound. rsc.orgwiley.comcam.ac.uk Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), will aid in the detailed structural elucidation of derivatives and potential degradation products. Furthermore, a combination of spectroscopic methods, including UV-Vis and Fourier-transform infrared (FT-IR) spectroscopy, will be used to probe the electronic structure and intermolecular interactions of the molecule in various environments. researchgate.netcnr.it

Predictive Computational Modeling for Rational Design of Derivatives

Computational chemistry is set to play an increasingly predictive role in the rational design of novel derivatives of this compound with tailored properties. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) will be at the forefront of these efforts, enabling the in-silico investigation of molecular geometries, electronic structures, and spectroscopic properties. scirp.orgmdpi.comnbu.edu.saresearchgate.netresearchgate.netscirp.org

By calculating parameters such as frontier molecular orbital (HOMO-LUMO) energies, molecular electrostatic potential (MEP), and various reactivity descriptors, researchers can predict the chemical reactivity and stability of new derivatives before their synthesis. mdpi.comresearchgate.netscirp.org This computational-first approach will accelerate the discovery of compounds with enhanced performance for specific applications, such as improved nonlinear optical properties or fine-tuned electronic characteristics for use in organic electronics. researchgate.netresearchgate.netmdpi.com The synergy between computational prediction and experimental validation will be crucial for the efficient development of next-generation materials based on this benzothiazolium salt.

Table 1: Illustrative Computationally Predicted Properties of Hypothetical this compound Derivatives

| Derivative | Substituent at C2 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Application Focus |

|---|---|---|---|---|---|

| 1 | -H | -6.2 | -2.5 | 3.7 | General Purpose Intermediate |

| 2 | -NO2 | -6.8 | -3.5 | 3.3 | Electron Acceptor Material |

| 3 | -N(CH3)2 | -5.5 | -2.1 | 3.4 | Nonlinear Optics |

| 4 | -CF3 | -6.9 | -3.2 | 3.7 | Enhanced Stability Reagent |

Exploration of New Applications in Unconventional Material Systems

Future research will venture into unconventional material systems to unlock the full potential of this compound and its derivatives. While benzothiazolium salts have established applications, their integration into novel materials is an emerging field. pcbiochemres.comresearchgate.netresearchgate.net One promising area is the development of functionalized ionic liquids, where the unique properties of the benzothiazolium cation can be harnessed. cnr.it

There is also growing interest in the incorporation of this compound into polymer architectures, either as a monomer or as a functional pendant group, to create materials with tailored optical or electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic solar cells. researchgate.netgoogle.com Furthermore, the synthesis of "push-pull" chromophores based on this scaffold, where the benzothiazolium unit acts as an electron acceptor, could lead to the development of advanced materials for nonlinear optics (NLO). researchgate.net The ability to functionalize the carboxyethyl group provides a convenient handle for grafting the molecule onto surfaces or into larger macromolecular structures, opening up possibilities in surface modification and the creation of hybrid materials.

Deepening Mechanistic Understanding of Intermolecular Interactions and Self-Assembly

A fundamental understanding of the non-covalent interactions and self-assembly behavior of this compound is crucial for controlling its properties in the solid state and in solution. windows.netresearchgate.net The presence of the carboxylic acid group and the benzothiazolium ring suggests the potential for complex intermolecular interactions, including hydrogen bonding, π-π stacking, and ion-pair formation. acs.org

Future research will likely focus on the controlled self-assembly of amphiphilic derivatives of this compound, where the balance between the hydrophilic carboxylic acid and the more hydrophobic benzothiazolium core can be tuned to form well-defined nanostructures such as micelles, vesicles, or gels in solution. nih.govrsc.orgrsc.orgnih.gov The study of these self-assembled systems could lead to applications in drug delivery, sensing, and nanotechnology. Advanced characterization techniques, such as small-angle X-ray scattering (SAXS) and cryo-transmission electron microscopy (cryo-TEM), will be essential in elucidating the morphology of these assemblies. Supramolecular chemistry approaches will also be employed to construct more complex architectures through molecular recognition principles. acs.orggoogle.com

Q & A

Q. What is the CAS number and molecular structure of 3-(2-Carboxyethyl)benzothiazolium bromide?

The compound has the CAS number 55775-26-3 and a molecular structure comprising a benzothiazolium core substituted with a 2-carboxyethyl group at the 3-position, paired with a bromide counterion. Structural analogs, such as 3-(2-carboxyethyl)-1-(3-aminopropyl)-1H-imidazol-3-ium bromide, have been characterized using FT-IR and NMR spectroscopy, providing reference data for validating synthetic products .

Q. What are the standard synthetic routes for preparing this compound?

A common method involves one-pot condensation of substituted 4-oxochromene-3-carboxaldehydes with 2-methylbenzothiazole and benzyl bromide, as demonstrated in the synthesis of related benzothiazolium salts . For derivatives, reactions may use ethanol as a solvent and triethylamine (Et₃N) as a base, with typical conditions including 1.0 mmol of starting materials, 10 mL of ethanol, and 3 hours at room temperature .

Q. How is this compound characterized using spectroscopic and analytical techniques?

- FT-IR spectroscopy : Identifies functional groups (e.g., carboxylate C=O stretches near 1700 cm⁻¹) .

- NMR spectroscopy : Confirms proton environments (e.g., benzothiazolium aromatic protons at δ 7.5–8.5 ppm) .

- ESI-MS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing benzothiazolium-based heterocycles?

Optimization parameters include:

- Temperature : Mild warming (e.g., 40–60°C) to avoid side reactions like solvolysis .

- Molar ratios : A 1:1 ratio of benzothiazolium bromide to nitrochromene derivatives minimizes by-products .

- Solvent polarity : Polar solvents (e.g., ethanol) favor cycloaddition reactions, while nonpolar solvents reduce monoalkylated intermediates .

Q. What chromatographic applications utilize benzothiazolium bromide derivatives?

Supported ionic liquids (SILs) functionalized with benzothiazolium ligands (e.g., 3-(10-carboxydecyl)-2-methylbenzothiazol-3-ium bromide) serve as multi-modal chromatographic matrices for protein purification. These ligands exhibit affinity for standard proteins via azolium-π interactions, enabling separation of complex biological mixtures .

Q. How does the concentration of benzothiazolium salts affect plant growth modulation?

At 0.1–1 ppm , this compound stimulates root and hypocotyl growth in cucumber seedlings. Conversely, 10–100 ppm concentrations inhibit growth in corn shoots, suggesting a biphasic dose-response relationship. Experimental designs should include dose-ranging studies and controls (e.g., untreated seedlings) .

Q. What mechanisms underpin the use of benzothiazolium derivatives in cyanide sensing?

Probes like 3-benzyl-2-(N-ethylcarbazole-3-vinyl)-benzothiazolium bromide detect cyanide via nucleophilic addition , disrupting intramolecular charge transfer (ICT) and causing ratiometric fluorescence changes. Key validation steps include:

Q. How is cytotoxicity assessed for benzothiazolium-based compounds?

The MTT assay (using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is standard. Protocol highlights:

- Incubate cells with test compound for 24–48 hours.

- Measure formazan absorbance at 570 nm.

- Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.